molecular formula C11H13N3O3S B13686041 2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole

2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B13686041
M. Wt: 267.31 g/mol
InChI Key: HIYZNYXIGGQUMX-UHFFFAOYSA-N
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Description

2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with an amino group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-trimethoxybenzohydrazide with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research indicates possible anticancer properties due to its ability to inhibit certain enzymes and proteins.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole exerts its effects involves interaction with various molecular targets. For instance, its anticancer activity may be attributed to the inhibition of enzymes like tubulin or heat shock proteins, disrupting cellular processes essential for cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2,3,4-trimethoxyphenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This specific arrangement may enhance its ability to interact with certain biological targets compared to other isomers.

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3O3S/c1-15-7-5-9(17-3)8(16-2)4-6(7)10-13-14-11(12)18-10/h4-5H,1-3H3,(H2,12,14)

InChI Key

HIYZNYXIGGQUMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=NN=C(S2)N)OC)OC

Origin of Product

United States

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